molecular formula C7H8F2N2O B2885231 3-(2,2-Difluoroethoxy)pyridin-2-amine CAS No. 1179901-13-3

3-(2,2-Difluoroethoxy)pyridin-2-amine

Cat. No.: B2885231
CAS No.: 1179901-13-3
M. Wt: 174.151
InChI Key: VNFZFHQLJXAEQP-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)pyridin-2-amine (CAS 1179901-13-3) is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol . This amine-substituted pyridine derivative is characterized by a 2,2-difluoroethoxy side chain, a functional group of significant interest in medicinal chemistry for its potential to influence the physicochemical properties and metabolic stability of molecules . The dihydropyridine scaffold, a core structure in this compound's family, is a well-established privilege in pharmaceutical research, renowned for its prevalence in blockbuster drugs and its close resemblance to essential biological cofactors like NADH . As such, this compound serves as a versatile building block (synthon) for researchers in organic synthesis and drug discovery. It is particularly valuable for the construction of more complex dihydropyridine-based structures, which are crucial intermediates in developing active pharmaceutical ingredients (APIs) and exploring new therapeutic agents . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2-difluoroethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-6(9)4-12-5-2-1-3-11-7(5)10/h1-3,6H,4H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFZFHQLJXAEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2,2 Difluoroethoxy Pyridin 2 Amine and Its Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-(2,2-difluoroethoxy)pyridin-2-amine identifies two primary disconnections that form the basis of logical synthetic routes. The first key disconnection is the carbon-oxygen bond of the ether linkage, and the second is the carbon-nitrogen bond of the amino group.

Primary Disconnections:

C-O Bond Disconnection (Ether Linkage): This disconnection leads back to a 3-hydroxypyridin-2-amine precursor and a suitable 2,2-difluoroethoxy source. This strategy focuses on forming the ether bond in a late-stage functionalization.

C-N Bond Disconnection (Amino Group): This approach disconnects the amino group, suggesting a precursor such as 2-halo-3-(2,2-difluoroethoxy)pyridine, which can then undergo amination. This route prioritizes the early introduction of the difluoroethoxy moiety.

These disconnections give rise to two main synthetic strategies:

Route A: Synthesis of a 3-hydroxypyridin-2-amine scaffold followed by etherification with a 2,2-difluoroethylating agent.

Route B: Introduction of the 2,2-difluoroethoxy group onto a pyridine (B92270) ring, followed by the installation of the 2-amino group.

A visual representation of these retrosynthetic pathways is depicted below:

Retrosynthetic analysis of this compound
Figure 1: Key retrosynthetic disconnections for this compound.

Approaches for Introducing the 2,2-Difluoroethoxy Moiety

The incorporation of the 2,2-difluoroethoxy group is a critical step in the synthesis of the target compound and its analogues. This can be achieved through several methods, primarily involving etherification reactions or radical-mediated pathways.

Etherification Reactions involving 2,2-Difluoroethanol (B47519)

A common and direct method for forming the C-O bond is through the etherification of a 3-hydroxypyridine (B118123) precursor with 2,2-difluoroethanol or a derivative. Two widely used named reactions for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the deprotonation of the hydroxyl group of a 3-hydroxypyridine derivative to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl tosylate or bromide. wikipedia.orgmasterorganicchemistry.com This reaction is a classic SN2 process and is effective for primary alkyl halides. wikipedia.orgmasterorganicchemistry.com

The Mitsunobu reaction provides an alternative under milder conditions, converting the alcohol into a good leaving group in situ using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org This allows for the direct coupling of 3-hydroxypyridine with 2,2-difluoroethanol. wikipedia.orgorganic-chemistry.org A modified Mitsunobu protocol using ADDP (1,1'-(azodicarbonyl)dipiperidine) and polymer-supported triphenylphosphine (PS-PPh₃) has been shown to be efficient for the preparation of pyridine ethers, minimizing by-product formation. nih.gov

Etherification Method Reagents Key Features Potential By-products
Williamson Ether Synthesis Base (e.g., NaH), 2,2-difluoroethyl-X (X=Br, I, OTs)Strong base required; SN2 mechanism. wikipedia.orgmasterorganicchemistry.comElimination products, especially with hindered substrates. edubirdie.com
Mitsunobu Reaction PPh₃, DEAD or DIAD, 2,2-difluoroethanolMild conditions; inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.orgTriphenylphosphine oxide, dialkyl hydrazine-dicarboxylate. wikipedia.org
Modified Mitsunobu PS-PPh₃, ADDP, 2,2-difluoroethanolFacilitates purification by using polymer-supported reagent. nih.govReduced levels of hydrazine (B178648) by-products compared to standard Mitsunobu. nih.gov

Radical-Mediated Pathways for Fluoroethoxy Group Introduction

Radical chemistry offers a powerful alternative for the functionalization of pyridine rings. nih.goviciq.org These methods often proceed under mild conditions and can provide complementary regioselectivity to traditional ionic reactions. The introduction of a fluoroalkoxy group can be achieved through the generation of a fluoroalkoxy radical which then adds to the pyridine ring.

Recent advancements in photoredox catalysis have enabled the C-H functionalization of pyridines with various radical species. iciq.orgchemeurope.comeurekalert.org While direct examples of introducing the 2,2-difluoroethoxy group via a radical pathway are not extensively documented, the general principles of radical fluoroalkylation can be applied. researchgate.net These reactions typically involve the generation of a fluoroalkyl radical from a suitable precursor, which then engages in a Minisci-type reaction with the protonated pyridine ring. iciq.org

Strategies for Constructing the 2-Aminopyridine (B139424) Scaffold

Amination Reactions on Pyridine Precursors

The introduction of an amino group at the C2-position of a pyridine ring can be achieved through several established methods, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): This is a common method for aminating halopyridines. youtube.comwikipedia.org A pyridine ring substituted with a good leaving group, such as a halide (F, Cl, Br), at the 2-position and activated by electron-withdrawing groups can react directly with an amine nucleophile. wikipedia.orgyoutube.com The reactivity order for the leaving group in SNAr reactions on activated aryl systems is typically F > Cl > Br > I. chem-station.com For pyridines, substitution occurs preferentially at the ortho and para positions relative to the ring nitrogen due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for forming C-N bonds. wikipedia.orglibretexts.org It allows for the coupling of a broad range of amines with aryl and heteroaryl halides or triflates under relatively mild conditions. wikipedia.orglibretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction. chemspider.comnih.gov This method is particularly useful for less reactive aryl chlorides and bromides. wikipedia.org

Amination Method Substrate Reagents Key Features
SNAr 2-HalopyridineAmine (e.g., NH₃, RNH₂)Requires an activated pyridine ring or harsh conditions. wikipedia.org
Buchwald-Hartwig 2-HalopyridineAmine, Pd catalyst, phosphine ligand, baseBroad substrate scope, mild conditions. wikipedia.orglibretexts.orgyoutube.com
From Pyridine-N-Oxides Pyridine-N-OxideTs₂O, t-BuNH₂, then TFAOne-pot procedure with high 2-/4-selectivity. nih.govnih.gov

Cyclization Reactions utilizing Aminopyridines

An alternative to the functionalization of a pre-existing pyridine ring is the construction of the 2-aminopyridine scaffold through cyclization of acyclic precursors. acs.org These methods often offer a high degree of flexibility in accessing polysubstituted pyridines.

One such approach involves the multicomponent reaction of enaminones, primary amines, and malononitrile (B47326) under solvent-free conditions to afford 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov Another strategy employs the cyclization of N-propargylic β-enaminones. These reactions build the pyridine ring from the ground up, allowing for the incorporation of desired substituents from the starting materials.

Regioselective Synthesis and Isomer Control

Achieving the desired 2,3-disubstituted pattern of this compound requires careful control over the regioselectivity of the synthetic steps. The introduction of both the amino and the difluoroethoxy groups at specific positions without the formation of unwanted isomers is a primary challenge.

One of the most effective strategies for the regioselective synthesis of 2-aminopyridines involves the use of pyridine N-oxide precursors. researchgate.netmorressier.com This approach circumvents the often harsh conditions and poor regioselectivity associated with classical methods like the Chichibabin reaction. thieme-connect.com The N-oxide functionality activates the pyridine ring for nucleophilic attack, primarily at the C2 and C6 positions.

A two-step protocol starting from a 3-substituted pyridine N-oxide provides excellent regioselectivity for the introduction of the amino group at the C2 position. morressier.comthieme-connect.com This process involves:

Activation of the N-oxide: The pyridine N-oxide is treated with an activating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a highly reactive intermediate. thieme-connect.comthieme-connect.com

Nucleophilic attack: A nucleophile, in this case, a source of the amino group, selectively attacks the C2 position of the activated intermediate. thieme-connect.com Subsequent hydrolysis yields the desired 2-aminopyridine. thieme-connect.com

The regioselectivity of this amination is influenced by both electronic and steric factors. For 3-substituted pyridine N-oxides, the reaction typically favors the formation of the 2-amino-3-substituted pyridine isomer. thieme-connect.com The presence of an electron-withdrawing group at the 3-position can further enhance the preference for attack at the C2 position. nih.gov

The introduction of the 3-(2,2-difluoroethoxy) group can be achieved either before or after the amination step. Synthesizing the 3-hydroxypyridine precursor and subsequently performing an etherification with a 2,2-difluoroethylating agent is a common route. Controlling the regioselectivity of this etherification is critical to prevent substitution at other positions.

The table below summarizes the effect of substituents on the regioselectivity of amination of 3-substituted pyridine N-oxides.

3-Substituent (R)Activating AgentAmine SourceMajor IsomerMinor Isomer(s)Reference
-OCH₃TFAAHydrazine2-Amino-3-methoxypyridine6-Amino-3-methoxypyridine thieme-connect.com
-ClPyBroPVarious amines2-Amino-3-chloropyridine6-Amino-3-chloropyridine researchgate.net
-CNIsocyanide(self)2-Amino-3-cyanopyridine6-Amino-3-cyanopyridine nih.gov
-PhTFAAPyridine/Hydrazine2-Amino-3-phenylpyridine6-Amino-3-phenylpyridine thieme-connect.com

Advanced Synthetic Transformations

Once the core this compound structure is assembled, advanced synthetic transformations can be employed to create a diverse range of analogues. These modifications can involve the formation of new carbon-carbon or carbon-heteroatom bonds.

Transition-metal catalysis is a powerful tool for the direct C-H functionalization of pyridine rings, allowing for the introduction of various substituents with high selectivity. researchgate.netrsc.org For a pre-existing this compound scaffold, these reactions can be used to modify the remaining C-H bonds at positions 4, 5, and 6.

The 2-amino group in N-aryl-2-aminopyridines can act as a directing group, facilitating the formation of stable complexes with transition metals like palladium, rhodium, and iridium. rsc.org This directed C-H activation often leads to functionalization at the adjacent C3 position, but modifications at more distal positions (C4, C5, C6) are also achievable and of significant interest. nih.gov

Examples of Catalytic Coupling Reactions on Pyridine Rings:

C-H Arylation: Palladium-catalyzed C-H arylation can introduce aryl groups at various positions on the pyridine ring. The regioselectivity can be controlled by the choice of ligands, directing groups, and the electronic properties of the pyridine substrate. nih.gov For electron-deficient pyridines, arylation at the C3 and C4 positions is often favored. nih.gov

C-H Alkenylation: Rhodium and palladium catalysts can be used to introduce alkenyl groups. For instance, C3-selective olefination of pyridines has been achieved using a palladium catalyst with a bidentate ligand that modulates the coordination of the metal to the pyridine nitrogen. beilstein-journals.org

C-H Borylation: Iridium-catalyzed borylation allows for the introduction of a boryl group, which can then be used in subsequent Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The regioselectivity is often controlled by steric factors. nih.gov

The table below provides examples of transition-metal catalyzed functionalization of pyridine derivatives.

Reaction TypeCatalyst SystemPosition(s) FunctionalizedSubstrate TypeReference
C-H ArylationPd(OAc)₂ / LigandC3, C4Pyridines with EWG nih.gov
C-H Alkenylation[RhCp*Cl₂]₂ / CsOAcC2N-Pyrimidylindoles rsc.org
C-H AlkylationNP1-Sc complexortho-positionPyridine beilstein-journals.org
C-H Borylation[Ir(cod)(OMe)]₂ / dtbpyC3, C45-Bromo-2-cyanopyridine nih.gov

Functional group interconversions (FGIs) are essential for synthesizing analogues that are not directly accessible through primary synthetic routes. These transformations modify existing functional groups on the pyridine ring of a pre-formed intermediate.

Common FGI strategies applicable to analogues of this compound include:

Sandmeyer Reaction: An amino group on the pyridine ring can be converted into a diazonium salt, which is a versatile intermediate. This salt can then be displaced by a variety of nucleophiles to introduce groups such as halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH).

Nucleophilic Aromatic Substitution (SNAr): A halogen substituent on the pyridine ring can be displaced by various nucleophiles, such as alkoxides, amines, or thiolates. This is a common method for introducing alkoxy groups like the 2,2-difluoroethoxy moiety if a suitable halopyridine precursor is used.

Reduction of Nitro Groups: A nitro group can be selectively reduced to an amino group using various reducing agents, such as H₂ with a metal catalyst (e.g., Pd/C) or metal chlorides (e.g., SnCl₂). This provides an alternative route to introducing the 2-amino functionality.

Hydrolysis of Nitriles: A cyano group on the pyridine ring can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, which can then be further converted into esters, amides, or other derivatives.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring, while aromatic, possesses a nitrogen atom that withdraws electron density, making it generally less reactive towards electrophiles than benzene. However, the presence of the activating amino group at the 2-position and the ether-linked group at the 3-position significantly modifies this intrinsic reactivity.

Electrophilic Aromatic Substitution Studies

The amino group at the 2-position is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. wikipedia.orgyoutube.com In the case of 3-(2,2-difluoroethoxy)pyridin-2-amine, the positions ortho (position 3) and para (position 5) to the amino group are of interest. However, the 3-position is already substituted. Therefore, electrophilic attack is predicted to occur predominantly at the 5-position.

Studies on related 2-aminopyridine (B139424) derivatives have shown that acid-catalyzed hydrogen exchange, a form of electrophilic substitution, occurs at the 3- and 5-positions. rsc.org For this compound, the substitution at position 5 would be favored due to the strong directing effect of the amino group.

Position of Substitution Directing Effect of 2-Amino Group Directing Effect of 3-(2,2-Difluoroethoxy) Group Predicted Outcome
4MetaOrtho (activating resonance, deactivating induction)Minor product
5ParaMetaMajor product
6OrthoPara (activating resonance, deactivating induction)Minor product, potential steric hindrance

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate. The presence of a good leaving group is typically required for such reactions to proceed. In this compound, neither the amino nor the difluoroethoxy group is a conventional leaving group.

However, derivatization of the amino group or activation of the pyridine ring can facilitate nucleophilic substitution. For instance, conversion of the amino group into a diazonium salt could enable its replacement by various nucleophiles. Additionally, N-activation of the pyridine ring, for example by forming a pyridinium (B92312) salt, can enhance its susceptibility to nucleophilic attack. researchgate.netnih.gov

Catalytic methods have also been developed for the amination of 2-aminopyridines, where the amino group itself is displaced by another amine. researchgate.net These reactions often proceed via transition-metal-catalyzed η⁶-coordination, which activates the pyridine ring towards nucleophilic attack.

Reactions Involving the Amine Functionality

The primary amino group at the 2-position is a key site of reactivity, readily undergoing a variety of transformations typical of primary amines.

Derivatization Reactions

The nucleophilic nature of the 2-amino group allows for a wide range of derivatization reactions. These include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides, although over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts is a common issue. libretexts.org

Formation of Schiff Bases: Condensation with aldehydes and ketones to form imines.

These derivatization strategies are widely used to modify the properties of 2-aminopyridines for various applications, including in medicinal chemistry and materials science. nih.govresearchgate.net

Condensation and Cycloaddition Reactions

The 2-aminopyridine moiety is a versatile building block in the synthesis of fused heterocyclic systems through condensation and cycloaddition reactions.

Condensation Reactions: The amino group can participate in condensation reactions with various bifunctional reagents to construct new rings. For example, reaction with β-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings. Unexpected condensation products have also been observed in reactions with barbituric acid derivatives. scielo.org.mx Furthermore, the condensation of 2-aminothiophenols with carbonyl compounds is a well-established route to 2-substituted benzothiazoles, suggesting that analogous reactions with 2-aminopyridines could yield pyridothiazoles. mdpi.com

Cycloaddition Reactions: 2-Aminopyridines can be synthesized via [2+2+2] cycloaddition reactions involving diynes and cyanamides, highlighting the utility of this reaction class in constructing the core aminopyridine scaffold. acs.orgacs.orgresearchgate.netresearchgate.net While the parent 2-aminopyridine can be formed this way, the direct participation of substituted 2-aminopyridines as components in cycloaddition reactions is less common. However, azomethine ylides generated from the condensation of cyclic amines can undergo [3+2] dipolar cycloadditions, a pathway that could potentially be explored for this compound. nih.gov

Reaction Type Reagent Class Potential Product
AcylationAcid ChlorideN-acyl-3-(2,2-difluoroethoxy)pyridin-2-amine
SulfonylationSulfonyl ChlorideN-sulfonyl-3-(2,2-difluoroethoxy)pyridin-2-amine
Condensationβ-DicarbonylFused Pyrimidine Derivative
Cycloaddition PrecursorDiyne + CyanamideSubstituted 2-Aminopyridine

Transformations of the 2,2-Difluoroethoxy Group

The 2,2-difluoroethoxy group is generally stable under many reaction conditions. The carbon-fluorine bond is strong, making the difluoromethyl group resistant to cleavage. The ether linkage, being attached to an aromatic ring, is also relatively robust.

However, under harsh conditions, cleavage of the ether bond could potentially occur. Oxidative cleavage of aromatic rings, often initiated by radical species, can lead to ring-opening products. nih.govnih.govresearchgate.net While this is a destructive transformation of the entire molecule, it represents a potential reactivity pathway for the difluoroethoxy-substituted ring. More targeted transformations of the difluoroethoxy group itself, without disrupting the pyridine core, are not widely reported in the literature for this specific compound. Research on related fluoroalkyl aryl ethers suggests that these moieties are generally stable. researchgate.net

Stability and Reactivity under Various Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. The pyridine ring, a generally stable aromatic system, can be susceptible to reactions under harsh conditions. The 2-amino group significantly influences the electronic properties of the pyridine ring, enhancing its reactivity toward electrophiles and radicals.

In acidic conditions, the basic nitrogen atom of the pyridine ring and the exocyclic amino group can be protonated, which can alter the compound's reactivity and solubility. In alkaline conditions, pyridine derivatives can exhibit varying degrees of stability. researchgate.net For instance, studies on related pyridine nucleotides have shown that they are generally more stable in alkaline environments compared to acidic ones, although prolonged exposure to high pH can lead to degradation. researchgate.net

The presence of the difluoroethoxy group introduces both steric and electronic effects. The fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the adjacent ether oxygen and the pyridine ring. Ether linkages can be cleaved under strongly acidic conditions or via oxidative pathways. The high reactivity of aminopyridines with oxidizing radicals, such as hydroxyl radicals (•OH), suggests that the compound would be unstable in environments where such species are generated. doi.org

Table 1: Predicted Reactivity under Various Conditions

ConditionPredicted Reactivity/StabilityRationale
Strong Acid (e.g., HCl) Potential for degradationProtonation of ring and amino nitrogens; potential cleavage of the ether bond.
Strong Base (e.g., NaOH) Generally stable, but degradation possible over timePyridine rings can show long-term instability at high pH. researchgate.net
Oxidizing Agents (e.g., H₂O₂) Susceptible to oxidationThe aminopyridine ring is electron-rich and prone to oxidation. doi.org
Reducing Agents (e.g., NaBH₄) Generally stableThe aromatic ring and ether linkage are typically resistant to mild reducing agents.
Elevated Temperature Potential for thermal degradationStability is generally temperature-dependent, with decomposition expected at higher temperatures.

Defluorination Studies and By-product Formation

While specific defluorination studies on this compound are not extensively documented, research on analogous compounds with difluoroether moieties provides insight into potential degradation pathways. The carbon-fluorine bond is exceptionally strong, making defluorination challenging. However, certain biological and chemical processes can achieve this.

For example, studies on the biodegradation of 2,2-fluoro-1,3-benzodioxole (DFBD), which also contains a difluoromethylene group in a diether linkage, have shown that microbial systems can catalyze rapid defluorination. nih.gov The bacterium Pseudomonas putida F1, using its toluene (B28343) dioxygenase enzyme, can oxidize the aromatic ring adjacent to the difluoroether moiety. nih.gov This initial oxidation leads to the formation of an unstable dihydrodiol intermediate. The subsequent decomposition of this intermediate is the key step that liberates fluoride (B91410) ions and results in the formation of various by-products. nih.gov

A proposed mechanism for a similar compound involved the formation of 1,2,3-trihydroxybenzene (pyrogallol) and two fluoride ions as the major decomposition products. nih.gov This suggests that a similar enzymatic or strong chemical oxidation of the pyridine ring in this compound could trigger a cascade leading to the cleavage of C-F bonds.

Table 2: Potential Defluorination By-products (based on analogy with DFBD)

By-productChemical FormulaFormation PathwayReference
Fluoride IonF⁻Cleavage of C-F bonds following destabilization of the difluoroethoxy group. nih.gov
Pyrogallol AnalogueC₅H₅N₃O₃Aromatic ring hydroxylation and subsequent collapse of the ether linkage. nih.gov
GlycolaldehydeC₂H₄O₂Remnant of the ethoxy portion of the molecule after cleavage.Inferred

Radical Reaction Pathways

The aminopyridine scaffold is known to be highly reactive towards free radicals. doi.org Pulse radiolysis studies on 2-aminopyridine and 3-aminopyridine (B143674) have demonstrated that they react readily with oxidizing radicals, particularly the hydroxyl radical (•OH). doi.org The primary mechanism of this reaction is the addition of the radical to the electron-rich pyridine ring, forming OH-adduct species. doi.org One-electron oxidation of the amino group is a less favored pathway. doi.org

For this compound, it is expected that •OH radicals would add to various positions on the pyridine ring. In the presence of oxygen, these radical adducts can be rapidly converted into peroxy radicals, which are key intermediates in oxidative degradation pathways. doi.org The rate constants for these reactions are typically very high, indicating a diffusion-controlled process.

The substitution at the 3-position by the difluoroethoxy group would sterically and electronically influence the positions on the ring where radical addition is most likely to occur. The amino group at the 2-position strongly activates the ring, making it a prime target for radical attack.

Photochemical Transformations

The aminopyridine structure suggests that this compound may be susceptible to photochemical transformations. Related heterocyclic systems, such as imidazo[1,2-a]pyridines, are known to undergo a variety of photochemical reactions, often mediated by a photocatalyst under visible light irradiation. mdpi.com These reactions frequently proceed via radical pathways and allow for regioselective functionalization of the heterocyclic ring. mdpi.com

Potential photochemical transformations for this compound could include:

C-H Functionalization: Under visible light and with an appropriate photocatalyst, C-H bonds on the pyridine ring could be activated for reactions like trifluoromethylation, thiocyanation, or perfluoroalkylation. mdpi.com

Photo-induced Degradation: UV radiation can induce the formation of reactive species like hydrated electrons, which are known to play a critical role in the reductive defluorination of some poly- and perfluoroalkyl substances (PFAS). nih.gov

Fluorescence and Photostability: Studies on other 2-aminopyridine derivatives show that they can exhibit fluorescence, a property that is often sensitive to solvent polarity. sciforum.net This sensitivity implies a change in the electronic structure upon excitation, which can be a prerequisite for photochemical reactivity. The photostability of the molecule would be a key factor in its application in environments exposed to light.

Mechanistic Elucidation Studies using Spectroscopic and Computational Methods

Elucidating the complex reaction mechanisms of this compound requires a combination of advanced spectroscopic and computational techniques. While specific studies on this molecule are limited, the methods applied to similar compounds are directly relevant.

Spectroscopic Methods:

Pulse Radiolysis: This technique is invaluable for studying the kinetics and mechanisms of radical reactions. By generating radicals in a short pulse, the formation and decay of transient species (like radical adducts) can be monitored using time-resolved UV-Vis absorption spectroscopy. doi.org This would allow for the direct observation of intermediates in radical-mediated degradation.

UV-Vis and Fluorescence Spectroscopy: These methods are used to study photophysical properties and monitor photochemical reactions. researchgate.net Changes in the absorption or emission spectra over time during irradiation can provide kinetic data on photochemical transformations. sciforum.net

NMR and Mass Spectrometry (MS): These are essential tools for identifying stable by-products of degradation. GC-MS and LC-MS are particularly powerful for separating and identifying components in a complex mixture resulting from reactivity studies. nih.govnih.gov

Computational Methods:

Quantum Chemical Computations: Density Functional Theory (DFT) and other computational models can be used to predict reaction pathways, calculate activation energies, and determine the stability of intermediates. These methods can provide insight into the likelihood of different degradation mechanisms, such as defluorination. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Machine learning algorithms can be used to build predictive models for properties like defluorination ability based on molecular descriptors. Such models have been successfully applied to other fluorinated compounds to predict their environmental fate. nih.gov

Table 3: Methods for Mechanistic Elucidation

MethodApplicationInformation GainedReference
Pulse Radiolysis Studying radical reactionsFormation and decay kinetics of transient radical adducts. doi.org
UV-Vis Spectroscopy Monitoring photochemical reactionsChanges in electronic structure, reaction kinetics. researchgate.net
Fluorescence Spectroscopy Investigating photophysical propertiesExcited-state behavior, environmental sensitivity. sciforum.net
GC-MS / LC-MS Product identificationStructure of stable degradation and transformation by-products. nih.gov
Quantum Chemistry (DFT) Modeling reaction pathwaysReaction energies, transition state structures, mechanistic insights. nih.gov

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum would confirm the number and connectivity of hydrogen atoms. The aromatic protons on the pyridine (B92270) ring would appear as distinct multiplets in the downfield region. The methylene (B1212753) protons of the difluoroethoxy group would likely exhibit a triplet of triplets due to coupling with both the adjacent fluorine and oxygen atoms. The amine protons would present as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The pyridine ring would show characteristic signals in the aromatic region. The carbon of the difluoroethoxy group bonded to the two fluorine atoms would display a triplet in the decoupled spectrum due to carbon-fluorine coupling.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It would show a signal for the two equivalent fluorine atoms, likely a triplet, due to coupling with the adjacent methylene protons. The chemical shift would be indicative of the electronic environment of the fluorine atoms.

Predicted NMR Data Summary

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H (Pyridine) 6.5 - 8.0 m JHH = 5-8
¹H (-OCH₂-) 4.0 - 4.5 t JHF = 10-15
¹H (-NH₂) 4.5 - 5.5 br s -
¹³C (Pyridine) 110 - 160 s -
¹³C (-OCH₂-) 65 - 75 t JCF = 20-30
¹³C (-CHF₂-) 110 - 120 t JCF = 240-250

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition.

The electron ionization (EI) mass spectrum of 3-(2,2-Difluoroethoxy)pyridin-2-amine would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the difluoroethoxy side chain or cleavage of the pyridine ring, providing further structural information.

Predicted Mass Spectrometry Data

Ion Predicted m/z Description
[M]⁺ 174.06 Molecular Ion
[M - CHF₂]⁺ 123.05 Loss of difluoromethyl radical

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching of the aromatic amine would be observed around 1250-1335 cm⁻¹. The C-O stretching of the ether linkage and the C-F stretching of the difluoro group would also show strong absorptions.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine) 3300 - 3500 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Medium
C=C, C=N Stretch (Aromatic) 1400 - 1600 Strong
C-O Stretch (Ether) 1000 - 1300 Strong

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Raman spectroscopy is a spectroscopic technique that is complementary to IR spectroscopy. It is used to observe vibrational, rotational, and other low-frequency modes in a system. For this compound, Raman spectroscopy would provide additional information about the vibrational modes of the molecule, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The pyridine ring vibrations are typically strong in Raman spectra.

Advanced Spectroscopic Methods for Conformational Analysis

The flexibility of the 2,2-difluoroethoxy side chain allows for different spatial arrangements or conformations. Advanced spectroscopic methods, often in combination with computational modeling, can be employed to study these conformations. Techniques such as variable-temperature NMR could provide insights into the rotational barriers around the C-O and C-C bonds of the side chain. Nuclear Overhauser Effect (NOE) NMR experiments could help determine the proximity of different protons in space, providing clues about the preferred conformation of the molecule in solution.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons and the nature of chemical bonds.

Molecular Orbital Analysis

A molecular orbital (MO) analysis would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For a molecule like 3-(2,2-Difluoroethoxy)pyridin-2-amine, this analysis would help in understanding its potential role in chemical reactions.

Charge Distribution and Electrostatic Potentials

This analysis would determine the partial atomic charges on each atom in the this compound molecule. This information is crucial for understanding intermolecular interactions. An electrostatic potential map would visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Conformational Analysis and Energy Landscapes

The flexible ethoxy side chain of this compound can adopt various spatial arrangements or conformations. A conformational analysis would systematically explore these different conformations to identify the most stable (lowest energy) structures. An energy landscape plot would illustrate the relative energies of different conformers and the energy barriers for interconversion between them. This is essential for understanding the molecule's shape and how it might interact with other molecules.

Reaction Mechanism Predictions and Transition State Theory

Computational methods can be used to predict the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can determine the most likely reaction mechanisms. Transition state theory would be applied to calculate reaction rates, providing a deeper understanding of the compound's reactivity.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties. For this compound, these predictions would include:

NMR (Nuclear Magnetic Resonance): Calculation of 1H and 13C chemical shifts, which are invaluable for structural elucidation.

IR (Infrared): Prediction of vibrational frequencies to help identify functional groups and compare with experimental IR spectra.

UV-Vis (Ultraviolet-Visible): Calculation of electronic transitions to predict the wavelengths of maximum absorption, providing insights into the molecule's electronic structure.

A data table of predicted versus experimental spectroscopic data would typically be presented in such a study to validate the computational methods used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would model the movement of atoms in this compound over time. These simulations can provide insights into the compound's dynamic behavior, such as its conformational flexibility and interactions with solvent molecules. MD is a powerful tool for studying how the molecule behaves in a more realistic, dynamic environment compared to the static picture from quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and a specific property. While often applied to biological activity, QSAR, or more specifically Quantitative Structure-Property Relationship (QSPR) modeling, can also effectively predict various physicochemical properties of molecules, excluding biological interactions. nih.gov For a compound like this compound, these models can predict properties such as solubility, lipophilicity (logP), boiling point, and spectroscopic characteristics.

The development of a QSAR/QSPR model involves calculating a set of molecular descriptors that numerically represent the compound's structural and electronic features. chemmethod.com These descriptors are then correlated with the property of interest using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms. chemmethod.com

For this compound, relevant descriptors would fall into several categories:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as molecular weight, connectivity indices, and Wiener index.

Electronic Descriptors: These relate to the electronic structure, including dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). The presence of the electronegative fluorine and oxygen atoms significantly influences these properties.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide precise values for properties like electrostatic potential, polarizability, and bond orders. researchgate.net

A hypothetical QSPR model for predicting a property like the octanol-water partition coefficient (logP) for a series of related pyridin-2-amine derivatives would be built by first calculating these descriptors for all compounds in the series. A statistical equation would then be generated to link a selection of these descriptors to the experimentally measured logP values. Such a model enables the prediction of properties for new, unsynthesized compounds, thereby guiding chemical design and research. researchgate.net

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Modeling

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
Constitutional Molecular Weight (MW)Size and mass of the molecule
Topological Wiener IndexMolecular branching and compactness
Geometric Molecular Surface AreaThree-dimensional size and shape
Electronic Dipole MomentPolarity and charge distribution
Quantum Chemical HOMO EnergyElectron-donating ability
Quantum Chemical LUMO EnergyElectron-accepting ability
Physicochemical logPLipophilicity/hydrophobicity

Analysis of Fluorine Effects on Molecular Properties and Reactivity

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties and reactivity. nih.gov In this compound, the two fluorine atoms on the ethoxy group exert significant electronic and conformational effects on the entire molecule.

Electronic Effects: The primary influence of the fluorine atoms is their strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds, pulling electron density away from the adjacent carbon, the ether oxygen, and subsequently from the pyridine (B92270) ring. This has several consequences:

Basicity: The electron-withdrawing nature of the difluoroethoxy group decreases the electron density on the pyridine ring nitrogen. This reduction in electron availability makes the pyridine nitrogen less basic (lower pKa) compared to an unsubstituted or methoxy-substituted aminopyridine. nih.gov

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, a critical parameter in medicinal chemistry. nih.gov While the strong polarity of the C-F bond might suggest increased hydrophilicity, the low polarizability of the fluorine atom and its inability to act as a hydrogen bond acceptor mean that replacing hydrogen with fluorine often results in a more lipophilic compound. The difluoroethoxy group in this compound is therefore expected to increase its logP value compared to a non-fluorinated analogue. Studies on 2-(thiofluoroalkyl)pyridines have shown a complex relationship where the degree of fluorination can modulate lipophilicity, with difluorination causing a modest increase. nih.gov

Table 2: Predicted Effects of the 2,2-Difluoroethoxy Group on Molecular Properties

PropertyPredicted EffectRationale
Pyridine Nitrogen Basicity (pKa) DecreaseStrong inductive electron withdrawal by fluorine atoms reduces electron density on the ring nitrogen. nih.gov
Lipophilicity (logP) IncreaseFluorine substitution typically increases partitioning into nonpolar solvents. nih.gov
Dipole Moment IncreaseThe highly polar C-F bonds introduce a significant dipole.
Reactivity to Electrophiles DecreaseThe electron-withdrawing group deactivates the aromatic ring towards electrophilic attack. researchgate.net
Metabolic Stability IncreaseThe C-F bond is very strong and resistant to metabolic cleavage, potentially blocking oxidation at the adjacent carbon.

Applications and Derivatives in Advanced Chemical Research

Role as a Building Block in Complex Molecule Synthesis

The structure of 3-(2,2-difluoroethoxy)pyridin-2-amine, featuring a nucleophilic amino group ortho to a tunable difluoroethoxy moiety on a pyridine (B92270) core, makes it an exceptionally versatile precursor for constructing elaborate molecular architectures.

This compound is a key intermediate in the synthesis of fused heterocyclic systems, particularly those containing fluorine. The adjacent amino and pyridine ring nitrogen atoms provide a reactive handle for annulation reactions, leading to the formation of bicyclic and polycyclic structures. A prominent example is its use in the preparation of substituted pyrido[2,3-b]pyrazin-7(8H)-ones. In these syntheses, the 2-amino group of the parent molecule can react with α-keto esters or their equivalents to construct the pyrazinone ring. The difluoroethoxy group remains as a key substituent that can modulate the physicochemical properties of the final heterocyclic system.

Table 1: Exemplary Annulation Reaction for Heterocycle Synthesis

Reactant AReactant BReaction TypeProduct Class
This compoundDiethyl 2-oxomalonateCondensation / CyclizationPyrido[2,3-b]pyrazin-7(8H)-one derivatives

The 2-aminopyridine (B139424) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide variety of biological targets. The introduction of the 3-(2,2-difluoroethoxy) group enhances its utility by improving metabolic stability and altering electronic properties, which can lead to enhanced binding affinity and better pharmacokinetic profiles. This makes this compound a sought-after precursor for developing libraries of bioactive compounds. It has been widely employed as a foundational scaffold for the synthesis of kinase inhibitors, which are crucial in oncology and inflammation research. The amine group serves as a convenient attachment point for building out the rest of the inhibitor structure, often through amide bond formation or cross-coupling reactions.

Contributions to Organic Synthesis Methodology Development

While not typically a model substrate for inventing entirely new reactions, the unique electronic and steric nature of this compound makes it a relevant and sometimes challenging substrate for testing and refining existing synthetic methods.

The synthesis of derivatives from this compound heavily relies on modern carbon-nitrogen (C-N) bond formation reactions, most notably palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination. researchgate.netresearchgate.net The 2-aminopyridine motif can be challenging in these reactions due to its potential to chelate the metal catalyst, which can hinder catalytic activity. nih.gov The successful application of these reactions to substrates like this compound demonstrates the robustness and broad scope of modern catalyst systems. researchgate.netnih.gov Research in this area often focuses on optimizing ligand and base combinations to achieve high yields for the coupling of this and similar heteroaromatic amines with various aryl and heteroaryl halides. nih.govuwindsor.ca The development of catalyst systems, such as those using bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos), has been crucial for efficiently coupling these sterically hindered and electronically complex substrates. nih.gov

Table 2: Typical C-N Cross-Coupling Reaction Parameters

SubstrateCoupling PartnerCatalyst SystemBaseSolventGeneral Outcome
This compoundAryl BromidePd Precatalyst + Phosphine (B1218219) Ligand (e.g., RuPhos)Strong non-nucleophilic base (e.g., LiHMDS, NaOtBu)Aprotic polar solvent (e.g., Dioxane, Toluene)N-Arylated 2-aminopyridine derivative

The synthesis of this compound itself showcases a key strategy for introducing fluoroalkoxy groups into heterocyclic systems. The most common method involves the O-alkylation of a corresponding phenol (B47542) precursor, in this case, 2-amino-3-hydroxypyridine. The difluoroethoxy group is typically installed via nucleophilic substitution using an electrophilic difluoroethyl source, such as 2,2-difluoroethyl triflate or a related reagent, in the presence of a suitable base. This highlights a general and effective methodology for incorporating this valuable fluorine-containing motif, which is a significant area of research in synthetic organic chemistry.

Advanced Materials and Specialty Chemicals (General Discussion of Applications)

While the predominant application of this compound is in the life sciences, its structural features suggest potential utility in the realm of advanced materials and specialty chemicals. Fluorinated organic compounds are known to impart unique properties to materials, such as low surface energy, high thermal stability, and specific electronic characteristics. mdpi.comresearchgate.net

Organofluorine compounds, particularly those based on aromatic and heteroaromatic cores like perfluoropyridine, are used as building blocks for high-performance polymers and fluorinated network materials. mdpi.comresearchgate.net These materials can find use in specialized areas such as advanced coatings, sealants for the aerospace industry, and low-dielectric constant materials for microelectronics. mdpi.com Given its fluorinated pyridine structure, this compound could potentially serve as a monomer or a precursor to monomers for creating specialty polymers. The amino group provides a reactive site for polymerization reactions, such as polycondensation, to form polyamides or polyimides. The presence of the difluoroethoxy group would be expected to enhance the thermal stability and hydrophobicity while lowering the refractive index and water absorptivity of the resulting material. mdpi.com

Ligand Design and Coordination Chemistry

The pyridin-2-amine moiety is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The nitrogen atom of the pyridine ring and the exocyclic amino group can chelate to a metal center, forming a five-membered ring. The introduction of the 3-(2,2-difluoroethoxy) group can significantly influence the electronic properties and steric profile of the resulting ligand.

The electron-withdrawing nature of the difluoroethoxy group can modulate the electron density on the pyridine ring and the basicity of the nitrogen atoms. This electronic tuning can, in turn, affect the stability, reactivity, and spectroscopic properties of the resulting metal complexes. Furthermore, the fluorinated tail can introduce lipophilic character and potentially participate in non-covalent interactions, such as hydrogen bonding or halogen bonding, which can influence the supramolecular assembly and crystal packing of the coordination compounds.

Derivatives of this compound could be synthesized by modifying the amino group, for example, through Schiff base condensation or acylation, to create more elaborate polydentate ligands. These ligands could find applications in catalysis, materials science (e.g., as components of metal-organic frameworks), and as models for bioinorganic systems.

Fluorinated Polymer Precursors

The presence of a reactive amino group and a difluoroethoxy moiety makes this compound a potential monomer or precursor for the synthesis of fluorinated polymers. Fluoropolymers are a class of materials known for their exceptional thermal stability, chemical resistance, and low surface energy.

The amino group of this compound can be utilized in polymerization reactions. For example, it could undergo polycondensation with dicarboxylic acids or their derivatives to form fluorinated polyamides. Alternatively, it could be used to synthesize fluorinated polyimides, a class of high-performance polymers, by reacting with dianhydrides.

The incorporation of the difluoroethoxy-substituted pyridine unit into the polymer backbone would be expected to impart several desirable properties. The fluorine content would contribute to increased thermal stability, chemical inertness, and hydrophobicity. The pyridine ring could enhance the rigidity and thermal properties of the polymer chain. Such fluorinated polymers could find applications in demanding environments, such as in the aerospace, electronics, and chemical industries, where materials with high performance are required.

Probes for Chemical Biology Studies (General Chemical Probes)

Fluorinated molecules are increasingly utilized as probes in chemical biology due to the unique properties of the fluorine atom. The ¹⁹F nucleus is NMR-active and has a high gyromagnetic ratio, making it a sensitive reporter for nuclear magnetic resonance (NMR) studies of biological systems. Furthermore, the small size and high electronegativity of fluorine can influence molecular interactions without introducing significant steric bulk.

This compound and its derivatives have the potential to be developed as chemical probes for various biological applications. The aminopyridine scaffold is present in many biologically active molecules, and the difluoroethoxy group can serve as a ¹⁹F NMR tag. By incorporating this compound into a larger molecule that targets a specific biological macromolecule, such as a protein or nucleic acid, researchers can use ¹⁹F NMR to study binding events, conformational changes, and other molecular recognition processes.

Moreover, the fluorescent properties of the aminopyridine core can be modulated by the difluoroethoxy substituent. This could lead to the development of fluorescent probes for imaging applications in cells and tissues. The ability to synthesize a range of derivatives by modifying the amino group provides a route to tune the probe's properties, such as its targeting specificity, solubility, and spectral characteristics, for specific chemical biology investigations.

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on environmental stewardship necessitates the development of sustainable and green synthetic methodologies. For 3-(2,2-difluoroethoxy)pyridin-2-amine, future research will likely concentrate on creating more efficient and environmentally benign production processes. Traditional methods for synthesizing pyridine (B92270) derivatives can involve hazardous reagents and generate significant waste. rasayanjournal.co.in Green chemistry approaches, such as the use of catalysts, microwave-assisted synthesis, and solventless reactions, offer promising alternatives for producing pyrimidine (B1678525) and pyridine derivatives with higher yields and a reduced environmental footprint. rasayanjournal.co.in

One promising avenue is the development of one-pot, multicomponent reactions (MCRs). rsc.orgrsc.org These reactions, where multiple reactants combine in a single step to form a complex product, are inherently more efficient and atom-economical. rsc.org An efficient and concise one-pot procedure has already been developed for the synthesis of other fluorinated 2-aminopyridine (B139424) compounds, demonstrating the feasibility of this approach. rsc.org Exploring MCRs for the synthesis of this compound could significantly streamline its production. Furthermore, employing environmentally benign reaction media and developing catalyst-free methods are crucial for aligning the synthesis with green chemistry principles. researchgate.netresearchgate.net A catalyst-free method for producing 2-aminopyridine derivatives from 2-fluoropyridine (B1216828) has been reported, which could be adapted for the target molecule. rsc.org

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

ApproachDescriptionPotential Benefits
Multicomponent Reactions (MCRs)Combining three or more reactants in a single synthetic operation.Increased efficiency, reduced waste, simplified procedures. rasayanjournal.co.in
Microwave-Assisted SynthesisUtilizing microwave energy to accelerate chemical reactions.Shorter reaction times, higher yields, cleaner reactions. rasayanjournal.co.in
Solvent-Free ReactionsConducting reactions in the absence of a solvent.Reduced environmental impact, easier product isolation. nih.gov
CatalysisEmploying catalysts to facilitate reactions under milder conditions.Increased reaction rates, higher selectivity, lower energy consumption. researchgate.net

Exploration of Novel Reactivity Patterns

Understanding the reactivity of this compound is fundamental to unlocking its full synthetic potential. The interplay between the amino group, the pyridine ring, and the difluoroethoxy substituent creates a unique electronic environment that can lead to novel chemical transformations. Future research will focus on elucidating these reactivity patterns.

The bifunctional nature of 2-aminopyridine is a key aspect of its chemistry. wikipedia.org Investigations into how the difluoroethoxy group at the 3-position modulates the nucleophilicity and basicity of both the amino group and the pyridine nitrogen will be crucial. This understanding can guide the development of new reactions and the synthesis of more complex molecules. For instance, the reactivity of 2-aminopyridines with transition metals to form clusters has been studied, and exploring similar reactions with this compound could lead to new catalytic applications. rsc.org

Furthermore, the pyridine ring itself can be a site for various transformations. Studies on other pyridine systems have shown that substituents can direct the regioselectivity of reactions. rsc.org Investigating reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling on the pyridine ring of this compound will be a significant area of research. The aryne distortion model, which has been used to predict regioselectivity in reactions of pyridynes, could also be applied to understand and predict the outcomes of reactions involving this compound. nih.gov

Integration with Flow Chemistry and Automation

The integration of modern technologies like flow chemistry and automation presents a significant opportunity to accelerate the synthesis and optimization of reactions involving this compound. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. sci-hub.se

The synthesis of pyridines and dihydropyridines has been successfully demonstrated in microwave flow reactors. beilstein-journals.orgresearchgate.net Applying these techniques to the synthesis of this compound could lead to more efficient and scalable production processes. researchgate.net Flow chemistry is considered a sustainable practice that can reduce energy consumption and the carbon footprint of chemical synthesis. sci-hub.se

Automation, when combined with flow chemistry, can create powerful platforms for high-throughput synthesis and reaction optimization. oxfordglobal.com Automated systems can rapidly screen a large number of reaction conditions, such as different catalysts, solvents, and temperatures, to identify the optimal parameters for a given transformation. nih.gov This approach can significantly reduce the time and resources required for synthetic route development. oxfordglobal.com The development of automated platforms for the synthesis of heterocyclic compounds is an active area of research and could be leveraged for the production of libraries of derivatives based on the this compound scaffold. researchgate.netakjournals.com

Advanced Computational Design and Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide valuable insights into its properties and reactivity, guiding experimental efforts and accelerating the discovery of new applications.

Predictive models can be developed to understand and forecast the regiochemical outcomes of reactions involving substituted pyridines. rsc.orgresearchgate.net Such models, based on the electronic and steric effects of substituents, can help in designing synthetic strategies with greater control over the final product. rsc.org Computational studies can also be used to investigate the reaction mechanisms of novel transformations, providing a deeper understanding of the underlying chemical principles.

In the context of drug discovery, molecular docking and dynamic simulations can be used to predict the binding affinity of this compound derivatives to biological targets. nih.govrsc.org This allows for the rational design of new molecules with potentially enhanced biological activity. researchgate.netnih.gov Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict various physicochemical and thermodynamic properties of new derivatives, aiding in the selection of the most promising candidates for further investigation. researchgate.net

Expanding the Scope of Applications in Chemical Sciences

The unique structural features of this compound, particularly the presence of fluorine atoms, suggest a wide range of potential applications in various fields of chemical science. The strategic incorporation of fluorine into molecules is a well-established strategy in drug design to enhance properties such as metabolic stability, membrane permeability, and binding affinity. acs.orgnih.govresearchgate.netresearchgate.net

Consequently, a major focus of future research will be the exploration of the medicinal chemistry applications of this compound and its derivatives. acs.org Pyridine and aminopyridine scaffolds are present in numerous FDA-approved drugs. nih.gov Given that fluorinated compounds are prevalent in pharmaceuticals, this compound represents a promising starting point for the development of new therapeutic agents. nih.govmdpi.com Research will likely involve synthesizing libraries of derivatives and screening them for activity against various biological targets, including those relevant to cancer, infectious diseases, and neurological disorders. nih.govontosight.ai

Beyond medicinal chemistry, the properties of fluorinated organic molecules make them attractive for applications in materials science and agrochemicals. researchgate.net The difluoroethoxy group can impart unique electronic properties and stability, which could be exploited in the design of new functional materials, such as organic light-emitting diodes (OLEDs) or advanced polymers. In the agrochemical sector, fluorinated compounds often exhibit enhanced biological activity and favorable environmental profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,2-Difluoroethoxy)pyridin-2-amine, considering functional group compatibility and yield?

  • Methodological Answer : The synthesis of this compound can be optimized using stepwise alkylation of pyridin-2-amine with 2,2-difluoroethyl bromide. Reaction conditions (e.g., anhydrous solvents like DMF or THF, temperatures between 60–80°C) are critical to avoid side reactions. Catalysts such as K₂CO₃ or NaH improve nucleophilic substitution efficiency. Monitoring via TLC or HPLC ensures intermediate purity. For scalability, continuous flow reactors may enhance yield and reproducibility, as demonstrated in analogous difluoroethoxy-substituted anilines .

Q. How can researchers effectively purify this compound to achieve high purity for biological assays?

  • Methodological Answer : Column chromatography using silica gel (ethyl acetate/hexane gradients) effectively separates impurities. Recrystallization from ethanol or acetonitrile further enhances purity (>98%). Analytical techniques like NMR (¹H/¹³C, ¹⁹F) and LC-MS are essential for confirming purity. For hygroscopic or oxygen-sensitive intermediates, inert atmosphere handling (N₂/Ar) is recommended .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify pyridine ring protons (δ 6.5–8.5 ppm) and difluoroethoxy CH₂ (δ 4.5–5.5 ppm, split by F coupling).
  • ¹⁹F NMR : Confirms the -OCH₂CF₂ group (δ -120 to -125 ppm).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 189.06 for C₇H₈F₂N₂O).
  • IR Spectroscopy : Detects amine N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the difluoroethoxy substituent in this compound influence its binding affinity to biological targets compared to other fluorinated groups?

  • Methodological Answer : The difluoroethoxy group enhances lipophilicity (logP ~1.8) and metabolic stability compared to trifluoromethyl or methoxy groups. Molecular docking studies (e.g., AutoDock Vina) reveal that the -OCH₂CF₂ moiety improves van der Waals interactions with hydrophobic enzyme pockets. Comparative assays against analogs (e.g., trifluoroethyl or difluoromethoxy derivatives) quantify binding affinity shifts via SPR or ITC .

Q. What computational modeling approaches are recommended to predict the reactivity of this compound in complex reaction environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess electronic effects of the difluoroethoxy group on amine nucleophilicity.
  • MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates in SNAr or cross-coupling reactions .

Q. How should researchers address contradictory data regarding the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH Stability Profiling : Conduct accelerated degradation studies (pH 1–13, 25–40°C) with UPLC monitoring. The amine group is prone to oxidation at pH >10, while the difluoroethoxy chain hydrolyzes under strongly acidic conditions (pH <2).
  • Mitigation Strategies : Use buffered formulations (pH 6–8) or lyophilization to stabilize the compound. Conflicting data may arise from residual solvents or impurities; thus, orthogonal purity assays (e.g., DSC for crystallinity) are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.